6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide
Description
6-Chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide is a heterocyclic compound featuring a pyrrolopyridine core substituted with a chlorine atom at the 6-position and a carboxamide group at the 1-position. This scaffold is notable for its role in medicinal chemistry, particularly as a potent inhibitor of PIM1 kinase, a serine/threonine kinase implicated in cancer progression. Substitution with fused aromatic heterocycles at the R3 position enhances its inhibitory activity, achieving nanomolar IC50 values (e.g., compound 15 in –5). The compound’s molecular formula is C₈H₆ClN₃O, with a molecular weight of 195.61 g/mol. Its structural features, including the electron-withdrawing chlorine and hydrogen-bonding carboxamide, contribute to strong interactions with the ATP-binding pocket of PIM1 .
Properties
CAS No. |
1638764-47-2 |
|---|---|
Molecular Formula |
C8H6ClN3O |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
6-chloropyrrolo[2,3-b]pyridine-1-carboxamide |
InChI |
InChI=1S/C8H6ClN3O/c9-6-2-1-5-3-4-12(8(10)13)7(5)11-6/h1-4H,(H2,10,13) |
InChI Key |
COFIMCOPSBOKER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with an amide-forming reagent such as carbonyldiimidazole (CDI) in the presence of a suitable base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the receptor, blocking its function and disrupting downstream signaling pathways .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide can be contextualized against structurally related pyrrolopyridine derivatives and other heterocycles. Key comparisons are summarized below:
Halogen-Substituted Pyrrolopyridines
Key Insights :
- Positional Effects : Chlorine at C6 (vs. C5 in pyrrolo[2,3-c]pyridine) optimizes steric and electronic complementarity in kinase binding pockets .
Carboxamide and Ester Derivatives
Key Insights :
- Carboxamide vs. Ester : The carboxamide group in the target compound facilitates hydrogen bonding with kinase residues, critical for inhibitory activity, while esters (e.g., ) serve as synthetic precursors.
- Solubility Trade-offs : Carboxylic acid derivatives () improve aqueous solubility but may reduce membrane permeability compared to neutral carboxamides.
Sulfonamide and Sulfonyl Chloride Derivatives
Key Insights :
- Sulfonamide Utility : Sulfonamide groups () enhance binding affinity through additional hydrogen bonds and π-stacking interactions with aromatic residues.
- Reactivity : Sulfonyl chlorides () are versatile intermediates but require careful handling due to corrosivity.
Fused Heterocycles with Enhanced Activity
–5 highlights the superiority of fused aromatic systems over bicyclic substituents in PIM1 inhibition:
- Compound 14 (4-(1H-pyrazol-5-yl)pyridine): IC50 in high nanomolar range.
- Compound 15 (6-chloro-1H-pyrrolo[2,3-b]pyridine) : IC50 ~10–100 nM.
- Compound 16 (2-chloro-7H-pyrrolo[2,3-d]pyrimidine) : IC50 <10 nM.
Structural Advantage : Fused rings (e.g., pyrrolopyridine in 15 ) provide rigid conformations that better occupy the ATP-binding pocket, compensating for increased polarity’s dehydration cost .
Biological Activity
6-Chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic implications.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 6-position and a carboxamide group. Its chemical formula is , and it exhibits unique properties that facilitate interactions with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which play crucial roles in cellular signaling pathways. For instance, it interacts with the active sites of these enzymes, leading to reduced enzyme activity and subsequent effects on cellular processes .
- Induction of Apoptosis : In cancer cells, this compound can induce apoptosis by modulating signaling pathways such as MAPK/ERK. This effect is often associated with changes in gene expression and the activation of transcription factors .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several studies have investigated the effects of this compound on different cancer cell lines:
- Ovarian Cancer Study : A study reported that treatment with this compound resulted in significant cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells. The mechanism involved apoptosis induction through modulation of the MAPK pathway .
- Breast Cancer Research : Another study demonstrated that this compound inhibited proliferation and induced apoptosis in breast cancer cell lines (4T1). It also significantly reduced migration and invasion capabilities of these cells by downregulating matrix metalloproteinase (MMP) activity .
The compound's biochemical properties include:
- Hydrogen Bonding : It forms hydrogen bonds with target proteins, influencing their conformation and function.
- Hydrophobic Interactions : The presence of the chlorine atom enhances hydrophobic interactions with lipid membranes or protein pockets, contributing to its binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
